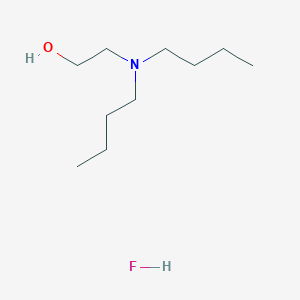![molecular formula C17H19O6- B14249500 2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate CAS No. 185353-74-6](/img/structure/B14249500.png)
2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate is an organic compound with the molecular formula C17H19O6. It is known for its applications in various fields such as polymer chemistry, materials science, and biomedical research. This compound is characterized by its unique structure, which includes an acryloyloxy group and a benzoate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate typically involves the esterification of benzoic acid with 6-(acryloyloxy)hexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate undergoes various chemical reactions, including:
Polymerization: The acryloyloxy group can undergo free radical polymerization to form cross-linked polymer networks.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 6-(acryloyloxy)hexanol.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV light conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to cleave the ester bond.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: Benzoic acid and 6-(acryloyloxy)hexanol.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties such as flexibility, durability, and chemical resistance.
Materials Science: Incorporated into liquid crystal displays and other advanced materials due to its unique optical properties.
Biomedical Research: Explored for use in drug delivery systems and as a component in hydrogels for tissue engineering.
Photolithography: Utilized as a photosensitive material in the fabrication of microelectronic devices.
Wirkmechanismus
The mechanism of action of 2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate varies depending on its application:
Polymerization: The acryloyloxy group undergoes free radical polymerization, forming cross-linked networks.
Photolithography: Exposure to UV light causes the acryloyloxy group to undergo a photoreaction, resulting in the formation of a crosslinked polymer.
Drug Delivery: The ester bond can be hydrolyzed in the body, releasing the active drug molecule in a controlled manner.
Vergleich Mit ähnlichen Verbindungen
2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate can be compared with other similar compounds such as:
4-((6-(Acryloyloxy)hexyl)oxy)phenyl 4-(hexyloxy)benzoate: Similar in structure but with different substituents on the aromatic ring, leading to variations in properties and applications.
2-Methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate): Contains two acryloyloxyhexyl groups, offering enhanced cross-linking capabilities in polymerization reactions.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
185353-74-6 |
|---|---|
Molekularformel |
C17H19O6- |
Molekulargewicht |
319.3 g/mol |
IUPAC-Name |
2-(6-prop-2-enoyloxyhexoxycarbonyl)benzoate |
InChI |
InChI=1S/C17H20O6/c1-2-15(18)22-11-7-3-4-8-12-23-17(21)14-10-6-5-9-13(14)16(19)20/h2,5-6,9-10H,1,3-4,7-8,11-12H2,(H,19,20)/p-1 |
InChI-Schlüssel |
JKWXGFNAQFDNHU-UHFFFAOYSA-M |
Kanonische SMILES |
C=CC(=O)OCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


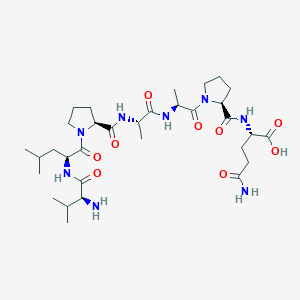
![3,7-Bis(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B14249421.png)
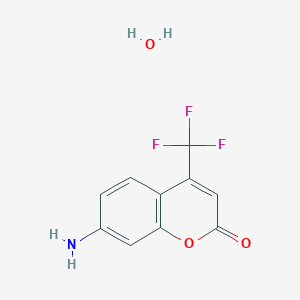
![3-Methyl-5-nitro-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14249445.png)
![Benzamide, N-[(butylamino)(phenylamino)methylene]-](/img/structure/B14249449.png)
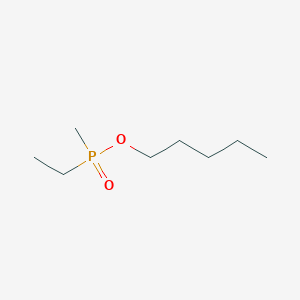
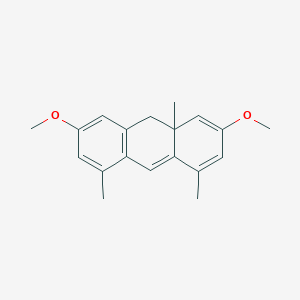
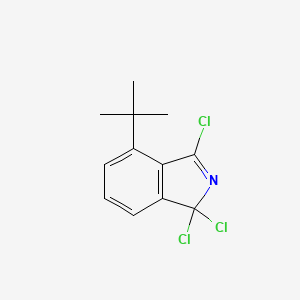
![4-[Dimethyl(phenyl)silyl]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B14249478.png)
![1-[(3S,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B14249481.png)

![4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol](/img/structure/B14249512.png)
![3-[(2S)-2-methylbutoxy]phenol](/img/structure/B14249518.png)
